![molecular formula C18H20N4O3 B2892566 N-(4-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)phenyl)acetamide CAS No. 1448124-62-6](/img/structure/B2892566.png)
N-(4-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)phenyl)acetamide
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Overview
Description
N-(4-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)phenyl)acetamide , commonly referred to as Pyridine-2-carboxylic acid , is a fascinating compound with diverse properties. It is an endogenous metabolite of L-tryptophan, exhibiting a wide range of effects within the body. These effects include neuroprotective, immunological, and anti-proliferative activities . The biosynthesis route involves enzymatic oxidation of 3-hydroxyanthranilic acid, leading to the production of pyridine-2-carboxylic acid (P2CA) .
Synthesis Analysis
The green synthesis of pyrazolo[3,4-b]quinolinones can be achieved using P2CA as a green and efficient catalyst. In a multi-component reaction involving aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles, pyrazolo[3,4-b]quinolinones are selectively produced with excellent yields (ranging from 84% to 98%). The recyclability of the catalyst has also been investigated .
Molecular Structure Analysis
The molecular formula of N-(4-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)phenyl)acetamide is C₁₇H₁₈N₄O₂ . Its IUPAC Standard InChI is: InChI=1S/C17H18N4O2/c18-16(21)10-20-9-7-19-8-11-1-2-12(13(3-11)17(19)22)15(20)14-5-4-6-23-14/h1-6,15H,7-10H2,(H,18,21)
. The compound’s molecular weight is approximately 314.35 g/mol .
Chemical Reactions Analysis
The synthesis of pyrazolo[3,4-b]quinolinones involves the reaction of aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles, catalyzed by P2CA. The reaction proceeds through a carbocation intermediate, and the electronic effects of various substituents in aromatic rings play a crucial role .
Physical And Chemical Properties Analysis
Scientific Research Applications
Anti-Tubercular Agents
This compound has been used in the design and synthesis of anti-tubercular agents . A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . Among the tested compounds, several exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .
Piperidine Derivatives
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . A series of 2-amino-4-(1-piperidine) pyridine derivatives, as the clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitor, was designed by Zhang et al .
Mechanism of Action
properties
IUPAC Name |
N-[4-(4-pyrazin-2-yloxypiperidine-1-carbonyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-13(23)21-15-4-2-14(3-5-15)18(24)22-10-6-16(7-11-22)25-17-12-19-8-9-20-17/h2-5,8-9,12,16H,6-7,10-11H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPJQLCGBUOXQTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)N2CCC(CC2)OC3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)phenyl)acetamide |
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